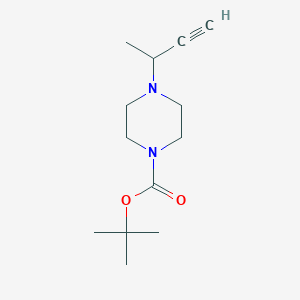

Tert-butyl4-(but-3-yn-2-yl)piperazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H22N2O2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used as an intermediate in the synthesis of various organic molecules and has applications in medicinal chemistry and pharmaceutical research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and but-3-yn-2-ol. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency. The reaction conditions are carefully controlled to ensure consistent product quality and to minimize the formation of by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydride in an aprotic solvent.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Alkylated or alkoxylated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.

Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes

Wirkmechanismus

The mechanism of action of tert-butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The piperazine ring provides conformational flexibility, allowing the compound to interact with various biological macromolecules. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tert-butyl 4-(prop-2-ynyl)piperazine-1-carboxylate: Similar structure but with a prop-2-ynyl group instead of a but-3-yn-2-yl group.

Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Contains an ethoxy-oxoethyl group, used in similar applications.

Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Contains a hydrazino-oxoethyl group, used in the synthesis of various organic compounds

Uniqueness

Tert-butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the but-3-yn-2-yl group allows for unique reactivity and interactions with biological targets, making it a valuable compound in medicinal chemistry and pharmaceutical research .

Biologische Aktivität

Tert-butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate is a piperazine derivative with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a tert-butyl group, a piperazine ring, and a but-3-yn-2-yl side chain, contributes to its biological activity through interactions with various molecular targets.

Chemical Structure and Properties

The compound has the molecular formula C13H22N2O2 and a molecular weight of 238.33 g/mol. The presence of the carboxylate functional group enhances its reactivity, making it suitable for further chemical transformations. The alkyne moiety allows for participation in click chemistry, facilitating the formation of stable linkages with biological macromolecules.

Tert-butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate acts primarily as a ligand for specific receptors and enzymes. Its mechanism of action involves:

- Modulation of Receptor Activity : The compound can influence receptor signaling pathways, potentially leading to therapeutic effects in various diseases.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in disease processes, which could be leveraged for drug development.

Biological Activity and Research Findings

Research has demonstrated that tert-butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate exhibits notable biological activities:

- Anticancer Potential : Preliminary studies indicate that this compound may inhibit proteasome activity, which is crucial in cancer cell survival. For instance, compounds structurally related to it have shown IC50 values in the low micromolar range against cancer cell lines, suggesting that tert-butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate could exhibit similar effects .

- Cell Viability Assays : The MTT assay has been used to evaluate the cytotoxic effects of this compound on various human cell lines. Results indicated a significant reduction in cell viability at certain concentrations, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

The unique substitution pattern of tert-butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate distinguishes it from other piperazine derivatives. A comparison with similar compounds reveals:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| Tert-butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate | Propynyl group instead of butynyl | Moderate enzyme inhibition |

| Tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate | Contains a cyano group | Antimicrobial properties |

| Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate | Hydrazine functionality | Anticancer activity |

Case Studies and Applications

Several case studies have highlighted the potential applications of tert-butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate:

- Synthesis and Characterization : Research focused on synthesizing this compound using various methodologies, including the Bruylants approach. The successful synthesis has led to further investigations into its biological properties .

- Proteasome Inhibition Studies : In vitro assays demonstrated that related compounds could effectively inhibit proteasome activity in cancer cells, suggesting that tert-butyl 4-(but-3-yn-2-y)piperazine–1-carboxylate may share similar mechanisms .

Future Directions

While initial findings are promising, further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of tert-butyl 4-(but-3-yn-2-y)piperazine–1-carboxylate. Key areas for future investigation include:

- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with its targets.

- In Vivo Studies : Evaluating its efficacy and safety in animal models before advancing to clinical trials.

Eigenschaften

Molekularformel |

C13H22N2O2 |

|---|---|

Molekulargewicht |

238.33 g/mol |

IUPAC-Name |

tert-butyl 4-but-3-yn-2-ylpiperazine-1-carboxylate |

InChI |

InChI=1S/C13H22N2O2/c1-6-11(2)14-7-9-15(10-8-14)12(16)17-13(3,4)5/h1,11H,7-10H2,2-5H3 |

InChI-Schlüssel |

RIYFXIDCOHUEPO-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C#C)N1CCN(CC1)C(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.